molecular formula C14H19NO3 B5502222 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID

4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID

Cat. No.: B5502222
M. Wt: 249.30 g/mol
InChI Key: HQULJSKNKMMDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific molecular arrangement, which includes an ethyl and methyl-substituted phenyl group attached to a carbamoyl butanoic acid backbone.

Properties

IUPAC Name

5-(2-ethyl-6-methylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-11-7-4-6-10(2)14(11)15-12(16)8-5-9-13(17)18/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULJSKNKMMDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of the phenylcarbamoyl intermediate and subsequent attachment to the butanoic acid chain. Common reagents used in the synthesis include ethyl and methyl-substituted phenyl isocyanates, which react with butanoic acid derivatives under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylcarbamoyl butanoic acids .

Scientific Research Applications

4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]MORPHOLINE
  • 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]AMINO-4-OXOBUTANOIC ACID

Comparison: Compared to similar compounds, 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID exhibits unique properties due to its specific molecular structure. These properties include its reactivity, stability, and potential biological activity, making it a valuable compound for various applications .

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